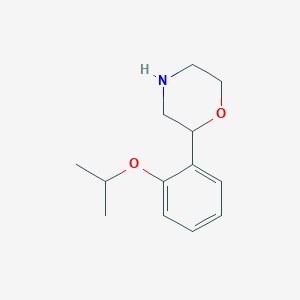

2-(2-Isopropoxyphenyl)morpholine

Description

Significance of the Morpholine (B109124) Heterocycle as a Privileged Pharmacophore in Medicinal Chemistry

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is widely recognized as a "privileged pharmacophore" in medicinal chemistry. nih.govnih.govjchemrev.comsci-hub.seresearchgate.netbiosynce.comsci-hub.seresearchgate.netbiosynce.com This designation stems from its frequent appearance in a diverse array of approved drugs and biologically active compounds. nih.gov The unique physicochemical properties of the morpholine moiety contribute to its utility in drug design. Its presence can enhance aqueous solubility, a crucial factor for drug absorption and distribution in the body. biosynce.combiosynce.com Furthermore, the nitrogen atom in the morpholine ring can act as a weak base, allowing for favorable interactions with biological targets through hydrogen bonding and electrostatic interactions. biosynce.com

Overview of Aryloxy/Isopropoxyphenoxy Moieties in Biologically Active Compounds

The aryloxy group, a functional group where an aryl group is bonded to an oxygen atom, is another prevalent feature in many biologically active compounds. mdpi.comnih.gov The electronic properties and steric bulk of the aryl ring can significantly influence a molecule's interaction with its biological target. The substitution pattern on the aryl ring further allows for the fine-tuning of these properties.

The isopropoxy group, a specific type of alkoxy group, when attached to a phenyl ring to form an isopropoxyphenoxy moiety, can impact a molecule's lipophilicity and metabolic stability. The branched nature of the isopropyl group can shield the ether linkage from metabolic enzymes, potentially increasing the compound's duration of action. The presence of such moieties has been noted in various compounds investigated for their pharmacological activities. acs.org For instance, the widespread use of the related compound 2-isopropoxyphenyl methylcarbamate (propoxur) as an insecticide highlights the biological relevance of the isopropoxyphenyl scaffold. researchgate.net

Rationale for Academic Investigation of 2-(2-Isopropoxyphenyl)morpholine and Analogues

The academic investigation of this compound and its analogues is driven by the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activities. nih.govnih.gov The synthesis and biological evaluation of such compounds allow researchers to explore structure-activity relationships (SAR), providing insights into how specific structural modifications influence a compound's interaction with biological systems. nih.govnih.govnih.govscilit.comcapes.gov.br

By systematically modifying the substituents on both the morpholine and the phenyl rings, medicinal chemists can probe the structural requirements for a desired biological effect. nih.govnih.gov This approach can lead to the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The study of compounds like this compound contributes to the fundamental understanding of drug-receptor interactions and provides a basis for the rational design of new therapeutic agents. nih.govnih.govnih.gov

Compound Names Table

| Compound Name |

| This compound |

| 2-Isopropoxyphenyl methylcarbamate (Propoxur) |

Interactive Data Table: Properties of Key Moieties

| Moiety | Key Properties in Medicinal Chemistry |

| Morpholine | Privileged pharmacophore, enhances solubility, improves pharmacokinetic profile, versatile synthetic building block. nih.govnih.govbiosynce.combiosynce.com |

| Aryloxy | Influences electronic properties and steric interactions, allows for fine-tuning of biological activity. mdpi.comnih.gov |

| Isopropoxy | Can increase lipophilicity and metabolic stability. acs.org |

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

2-(2-propan-2-yloxyphenyl)morpholine |

InChI |

InChI=1S/C13H19NO2/c1-10(2)16-12-6-4-3-5-11(12)13-9-14-7-8-15-13/h3-6,10,13-14H,7-9H2,1-2H3 |

InChI Key |

KYLSQWVTARUMLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C2CNCCO2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for 2 2 Isopropoxyphenyl Morpholine and Analogues

Established Synthetic Pathways for Morpholine (B109124) Ring Systems

The formation of the morpholine scaffold is a cornerstone of the synthesis of 2-(2-isopropoxyphenyl)morpholine. This can be achieved through two primary approaches: the de novo construction of the ring via cyclization reactions or the modification of a pre-existing morpholine structure.

Cyclization Reactions for Morpholine Core Formation

The direct formation of the morpholine ring is a common and versatile strategy. Various cyclization reactions have been developed to efficiently construct this heterocyclic system.

One prominent method involves the gold-catalyzed cyclization of alkynylamines or alkynylalcohols. wikipedia.orgnih.gov This approach offers a convenient and efficient route to morpholine derivatives in moderate to good yields, often requiring only a low catalyst loading (e.g., 1.0 mol%). wikipedia.orgnih.gov The proposed mechanism involves a cascade of cyclization and isomerizations to form the stable six-membered ring. nih.gov

Another powerful technique is the Wacker-type aerobic oxidative cyclization of alkenes. This palladium-catalyzed reaction provides access to a range of nitrogen-containing heterocycles, including morpholines. nih.gov The use of a base-free Pd(DMSO)2(TFA)2 catalyst system has been reported to be effective for this transformation. nih.gov

Furthermore, iron(III)-catalyzed diastereoselective synthesis represents a valuable method for producing substituted morpholines. This approach can utilize 1,2-amino ethers or 1,2-hydroxy amines with an allylic alcohol to form either C-O or C-N bonds, leading to 2,6- and 3,5-disubstituted morpholines with high diastereoselectivity. nih.gov

A simple and high-yielding protocol for converting 1,2-amino alcohols to morpholines employs ethylene sulfate and a base like potassium tert-butoxide (tBuOK). arkat-usa.org This redox-neutral method is notable for its use of inexpensive reagents and its ability to achieve clean N-monoalkylation. arkat-usa.org

| Cyclization Method | Catalyst/Reagent | Key Features |

| Gold-Catalyzed Cyclization | Gold catalysts (e.g., Au(I)) | Mild conditions, low catalyst loading, good yields. wikipedia.orgnih.gov |

| Wacker-Type Cyclization | Palladium catalysts (e.g., Pd(DMSO)2(TFA)2) | Aerobic, base-free conditions. nih.gov |

| Iron(III)-Catalyzed Cyclization | Iron(III) salts | Diastereoselective, forms C-O or C-N bonds. nih.gov |

| Ethylene Sulfate Method | Ethylene sulfate, tBuOK | High-yielding, redox-neutral, inexpensive reagents. arkat-usa.org |

Derivatization of Pre-formed Morpholine Scaffolds

An alternative to de novo synthesis is the functionalization of a pre-existing morpholine ring. This approach is particularly useful for introducing a variety of substituents at different positions of the morpholine core.

N-Arylation of the morpholine nitrogen is a common transformation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed for this purpose, allowing for the formation of a C-N bond between the morpholine and an aryl halide. wikipedia.orgresearchgate.netlibretexts.orgnumberanalytics.comorganic-chemistry.org These reactions have seen significant development, with various generations of catalyst systems enabling the coupling of a wide range of amines and aryl partners under increasingly mild conditions. wikipedia.org

The Chan-Lam coupling reaction offers another route to N-arylated morpholines. This copper-catalyzed reaction utilizes aryl boronic acids as the arylating agent and can often be performed under mild, open-air conditions. wikipedia.orgthieme-connect.comorganic-chemistry.orgnih.govresearchgate.net

Furthermore, derivatization can occur at the carbon atoms of the morpholine ring. For instance, the synthesis of 2-substituted morpholines can be achieved through various strategies, including the reduction of intermediate 3-morpholinones. rsc.org Asymmetric hydrogenation of dehydromorpholines using rhodium catalysts has also been developed to produce chiral 2-substituted morpholines with high enantioselectivity. nih.govrsc.org

Approaches for Incorporating Isopropoxyphenyl Moieties

The introduction of the 2-isopropoxyphenyl group is a critical step in the synthesis of the target compound. This can be accomplished either by forming the ether linkage on a pre-existing phenyl ring or by constructing the substituted phenyl ring itself.

Etherification and Coupling Strategies

The formation of the isopropoxy group on a phenyl ring is typically achieved through etherification reactions. The Williamson ether synthesis is a classic and widely used method. jk-sci.commasterorganicchemistry.comwikipedia.orgbyjus.comyoutube.com This SN2 reaction involves the reaction of a phenoxide with an isopropyl halide. The choice of base and solvent is crucial to optimize the reaction and minimize side reactions like elimination. jk-sci.combyjus.com

The Ullmann condensation provides an alternative, copper-catalyzed route to aryl ethers. wikipedia.orgnih.govarkat-usa.orgacs.orgorganic-chemistry.org This reaction is particularly useful for forming aryl ethers from aryl halides and alcohols and can be advantageous in cases where the Williamson ether synthesis is less effective. nih.govacs.org

Once the 2-isopropoxyphenyl moiety is formed, it can be coupled to the morpholine ring. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that can form a carbon-carbon bond between an organoboron compound (such as (2-isopropoxyphenyl)boronic acid) and a halide or triflate on the morpholine ring. libretexts.orgyoutube.com (2-Isopropoxyphenyl)boronic acid is a commercially available reagent. nih.gov

| Etherification/Coupling Reaction | Key Reagents | Bond Formed |

| Williamson Ether Synthesis | Phenoxide, Isopropyl halide, Base | Aryl-O-Alkyl |

| Ullmann Condensation | Aryl halide, Isopropyl alcohol, Copper catalyst | Aryl-O-Alkyl |

| Suzuki-Miyaura Coupling | (2-Isopropoxyphenyl)boronic acid, Morpholine-halide, Palladium catalyst | Aryl-C-Morpholine |

| Chan-Lam Coupling | (2-Isopropoxyphenyl)boronic acid, Morpholine, Copper catalyst | Aryl-N-Morpholine |

Advanced Synthetic Strategies for this compound Derivatives

Recent advances in synthetic methodology have provided more sophisticated and efficient routes to complex morpholine derivatives.

Photoredox catalysis has emerged as a powerful tool for the synthesis of 2-aryl morpholines. nih.govacs.orgrsc.orgtuwien.ac.atelsevierpure.com These methods often utilize visible light to initiate a diastereoselective annulation, providing access to substituted morpholines from readily available starting materials. nih.govacs.org This approach can offer high yields and stereoselectivity. nih.govacs.org

For the synthesis of chiral derivatives, asymmetric hydrogenation of 2-substituted dehydromorpholines has proven to be a highly effective strategy. nih.govrsc.org Using chiral rhodium-based catalysts, this method can produce 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). nih.gov

Furthermore, palladium-catalyzed reactions like the Sonogashira coupling can be employed to introduce alkynyl substituents onto the morpholine or aryl ring, which can then be further elaborated to create a diverse range of analogues. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comyoutube.com While not a direct route to the title compound, it showcases the versatility of modern cross-coupling reactions in derivatization.

These advanced strategies often provide access to complex and stereochemically defined morpholine derivatives that may be challenging to synthesize using more traditional methods.

Green Chemistry and Sustainable Synthetic Procedures

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry, aiming to develop more environmentally friendly and sustainable processes. This is particularly relevant for the synthesis of widely used scaffolds like morpholine.

Another sustainable strategy focuses on the use of inexpensive and less hazardous reagents. A simple and high-yielding, one- or two-step, redox-neutral protocol for the conversion of 1,2-amino alcohols to morpholines has been reported using ethylene sulfate and potassium tert-butoxide (tBuOK). youtube.com This method is notable for the clean isolation of the desired N-monoalkylation products from a simple SN2 reaction. youtube.com The environmental and safety benefits of this methodology are significant when compared to traditional methods for preparing morpholines. youtube.com

The development of one-pot syntheses also aligns with the goals of green chemistry by reducing the number of work-up and purification steps, thereby minimizing solvent usage and waste generation. For instance, a one-pot procedure for the synthesis of enantiomerically pure 2-(hydroxy-β-amino alcohols) has been proposed, which are precursors to morpholines.

While not yet specifically reported for this compound, these green and sustainable synthetic procedures for the morpholine core structure represent the future direction of research in this area. Adapting these methods for the synthesis of the target compound would be a significant step towards a more environmentally responsible production process.

Spectroscopic and Chromatographic Techniques in Synthetic Organic Chemistry Research

The characterization and purification of synthetic products are critical aspects of organic chemistry research. For this compound and its analogues, a combination of spectroscopic and chromatographic techniques is employed to confirm the structure, assess purity, and isolate the desired compounds.

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable tools for the structural elucidation of this compound.

In the ¹H NMR spectrum, the protons of the morpholine ring typically appear as multiplets in the range of δ 2.5-4.0 ppm. The protons on the carbon adjacent to the nitrogen are generally found at a different chemical shift than those adjacent to the oxygen. The aromatic protons of the isopropoxyphenyl group will appear in the aromatic region (typically δ 6.8-7.5 ppm), and the isopropyl group will show a characteristic septet for the methine proton and a doublet for the methyl protons.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the morpholine ring adjacent to the nitrogen typically resonate around δ 45-50 ppm, while those next to the oxygen appear around δ 65-70 ppm. The aromatic carbons will have signals in the δ 110-160 ppm region, with the carbon bearing the isopropoxy group appearing at the downfield end of this range.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. For this compound, characteristic absorptions would include N-H stretching vibrations (for the secondary amine), C-H stretching of the alkyl and aromatic groups, and C-O stretching of the ether and the morpholine ring.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. Under electron ionization (EI), this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

Interactive Data Table: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observed Signals/Data |

| ¹H NMR | Signals corresponding to morpholine ring protons, aromatic protons, and isopropyl group protons. |

| ¹³C NMR | Resonances for morpholine ring carbons, aromatic carbons, and isopropyl group carbons. |

| IR Spectroscopy | Bands indicating N-H, C-H (aliphatic and aromatic), and C-O functional groups. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. |

Chromatographic Techniques

Chromatographic methods are essential for the purification of synthetic products and the analysis of reaction mixtures.

Column Chromatography : This is a fundamental purification technique used to separate compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel or alumina) and elution with a mobile phase (a solvent or mixture of solvents). youtube.comyoutube.comorgsyn.orgcolumn-chromatography.comkhanacademy.org For the purification of this compound, a solvent system of appropriate polarity would be chosen to achieve good separation from any starting materials or byproducts. The progress of the separation is typically monitored by thin-layer chromatography (TLC). youtube.comyoutube.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. sielc.com For morpholine derivatives, reverse-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for MS compatibility). sielc.comrsc.orghelixchrom.comresearchgate.net Derivatization with reagents like 1-naphthylisothiocyanate can be used to enhance the UV detection of morpholines. rsc.orgresearchgate.net

Gas Chromatography (GC) : GC is suitable for the analysis of volatile and thermally stable compounds. nih.govresearchgate.netastm.orgrestek.com For the analysis of morpholines, which can be challenging to analyze directly due to their polarity, derivatization is often employed. nih.govresearchgate.netresearchgate.net A common method involves reaction with sodium nitrite (B80452) under acidic conditions to form the more volatile and stable N-nitrosomorpholine derivative, which can then be analyzed by GC-Mass Spectrometry (GC-MS). nih.govresearchgate.netresearchgate.net

Interactive Data Table: Chromatographic Methods for Morpholine Derivatives

| Chromatographic Technique | Principle and Application |

| Column Chromatography | Purification based on polarity differences, using a solid stationary phase and liquid mobile phase. youtube.comyoutube.comorgsyn.orgcolumn-chromatography.comkhanacademy.org |

| HPLC | Separation and quantification using a high-pressure liquid mobile phase and a solid stationary phase. sielc.comrsc.orghelixchrom.comresearchgate.net Often used in reverse-phase mode for morpholine derivatives. sielc.com |

| GC | Analysis of volatile compounds. Derivatization is often required for polar morpholines to improve volatility and detectability. nih.govresearchgate.netastm.orgrestek.comresearchgate.net |

Structure Activity Relationship Sar and Pharmacophore Studies of 2 2 Isopropoxyphenyl Morpholine Derivatives

Elucidation of Pharmacophore Features Conferring Biological Activity

A pharmacophore model is an essential tool in drug discovery, representing the key steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov For derivatives of 2-(2-isopropoxyphenyl)morpholine, the pharmacophore is largely defined by the spatial arrangement of the morpholine (B109124) heterocycle and the isopropoxyphenyl moiety.

Contribution of the Morpholine Heterocycle to Molecular Interactions

The morpholine scaffold is far from being a passive component; it actively participates in molecular interactions that are crucial for biological activity. researchgate.netresearchgate.net Its ability to engage in hydrogen bonding is a primary contributor to its role in ligand-target binding. The nitrogen atom can act as a hydrogen bond acceptor, while the oxygen atom can also participate in such interactions, enhancing the binding affinity and potency of the molecule. researchgate.netsci-hub.se

Systematic Substituent Effects on Biological Efficacy and Selectivity

The systematic modification of the this compound scaffold has been a key strategy to probe the SAR and optimize biological activity. researchgate.net By altering different parts of the molecule, researchers can fine-tune its properties to enhance efficacy and selectivity.

Modifications on the Morpholine Ring

Alterations to the morpholine ring itself can have profound effects on the biological profile of the derivatives. The introduction of substituents on the nitrogen atom or the carbon atoms of the morpholine ring can modulate the compound's basicity, lipophilicity, and steric profile. For instance, N-alkylation can influence the compound's ability to cross cell membranes and can also introduce new interaction points with the biological target.

Research has shown that introducing alkyl substitutions at the 3rd position of the morpholine ring can lead to an increase in anticancer activity. e3s-conferences.org In some cases, bridged morpholine moieties have been found to penetrate deeply into the binding pocket of targets like mTOR, enhancing potency and selectivity. e3s-conferences.org

Table 1: Effect of Morpholine Ring Modifications on Biological Activity

| Modification | Position | Effect on Activity | Target Class |

|---|---|---|---|

| Alkyl Substitution | 3 | Increased | Anticancer |

Substitutions on the Isopropoxyphenyl Moiety

Modifying the isopropoxyphenyl ring is another critical avenue for SAR exploration. The introduction of various substituents can alter the electronic properties and steric bulk of this moiety, thereby influencing ligand-target interactions. For example, the addition of electron-withdrawing or electron-donating groups can impact the aromatic ring's ability to participate in electronic interactions.

SAR studies on related morpholine-containing compounds have revealed that substitutions on the phenyl ring can significantly impact activity. For instance, the presence of a halogen group on the aromatic ring has been shown to increase inhibitory activity against certain cancer cell lines. e3s-conferences.org Similarly, the introduction of chloro, nitro, or methoxy (B1213986) substituents on a phenyl ring in other morpholine derivatives has been shown to influence anti-inflammatory activity. sci-hub.se

Table 2: Impact of Phenyl Ring Substitutions on Biological Activity in Morpholine Derivatives

| Substituent | Position | Effect on Activity | Target/Assay |

|---|---|---|---|

| Halogen | Varies | Increased | Anticancer (HepG2) |

| Chloro | Varies | Modulated | Anti-inflammatory (COX-2) |

| Nitro | Varies | Modulated | Anti-inflammatory (COX-2) |

Stereochemical Influences on Structure-Activity Relationships

The spatial arrangement of atoms within a molecule, or its stereochemistry, can profoundly impact its interaction with biological targets, which are themselves chiral entities. In the case of this compound derivatives, the introduction of chiral centers can lead to stereoisomers (enantiomers and diastereomers) with potentially distinct pharmacological profiles.

The chirality of 2-substituted morpholine derivatives can significantly influence their biological activity. The two enantiomers of a chiral drug can exhibit marked differences in their bioavailability, metabolism, and potency. For a given chiral drug, it is often appropriate to consider the two enantiomers as separate entities with distinct pharmacological properties until proven otherwise. biomedgrid.com

Research on related chiral morpholine derivatives has highlighted the importance of stereochemistry. For example, in the development of enantiopure N-substituted ortho-c oxide-bridged 5-phenylmorphans, the stereochemistry of the N-substituent was found to be a critical determinant of opioid receptor binding affinity and functional activity. nih.gov This underscores the principle that different stereoisomers can have varied interactions with receptors, leading to differences in efficacy and potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative structure-activity relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding drug discovery efforts and reducing the need for extensive experimental screening. nih.govscienceopen.com

For this compound analogues, QSAR studies can elucidate the key physicochemical properties and structural features that govern their biological activity. A typical 3D-QSAR study involves aligning a set of molecules and then using statistical methods to correlate variations in their 3D properties (e.g., steric and electrostatic fields) with changes in their biological activity. mdpi.com

A general workflow for a 3D-QSAR study on this compound analogues would involve:

Data Set Selection: A series of analogues with a range of biological activities would be chosen.

Molecular Modeling and Alignment: The 3D structures of the compounds would be built and conformationally searched. A crucial step is the alignment of the molecules based on a common substructure or a pharmacophore model.

Descriptor Calculation: Various molecular descriptors, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, would be calculated for the aligned molecules.

Model Generation and Validation: Statistical methods like Partial Least Squares (PLS) are used to generate a QSAR model. The predictive power of the model is then rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds. nih.gov

The resulting QSAR models can be visualized as contour maps, which highlight regions in 3D space where certain properties are predicted to enhance or diminish biological activity. For instance, a contour map might indicate that a bulky substituent is favored in one region, while a hydrogen bond donor is preferred in another. This information provides valuable insights for the rational design of new, more potent analogues of this compound.

While specific QSAR studies on this compound were not found in the public literature at the time of this writing, the principles of QSAR have been widely applied to other classes of morpholine derivatives and have proven to be a powerful tool in medicinal chemistry. nih.gov The insights gained from such studies on structurally related compounds can often provide a valuable starting point for understanding the SAR of this specific chemical series.

No Publicly Available Data on the Molecular Mechanisms of this compound

Despite extensive searches of scientific literature and patent databases, no specific data regarding the molecular mechanisms of action or biological targets of the chemical compound this compound, also known as IZP, could be identified.

Numerous search strategies were employed to locate information regarding the compound's receptor binding profiles and its potential inhibitory effects on various enzyme systems. These searches included inquiries into:

Ligand-receptor interaction dynamics

Specificity and selectivity toward receptor subtypes

Inhibition of kinases such as PI3K, MEK, and DNA-PK

Inhibition of phospholipases like PC-PLC

Modulation of other enzyme systems including MALT1, AChE, MAO, and COX

While the morpholine chemical scaffold is present in many biologically active molecules with a wide range of therapeutic applications, the specific molecular behavior of the 2-(2-isopropoxyphenyl) substitution is not documented in publicly accessible resources. General information on the pharmacological profiles of other morpholine derivatives and methodologies for assessing ligand-receptor interactions was found, but this information is not directly applicable to the specific compound .

Consequently, it is not possible to provide a scientifically accurate article with detailed research findings or data tables on the molecular mechanisms of this compound as requested, due to the absence of this information in the public domain.

Molecular Mechanisms of Action and Identification of Biological Targets

Modulation of Signal Transduction Pathways

Signal transduction pathways are complex systems of communication that govern cellular activities and responses to the extracellular environment. The interaction of a chemical compound with these pathways can lead to a wide range of physiological effects. For many morpholine-containing compounds, the ability to modulate these pathways is central to their pharmacological activity. nih.gov

Impact on Intracellular Signaling Cascades

Intracellular signaling cascades are a series of chemical reactions within a cell, initiated by a stimulus, that result in a specific cellular response. The effect of a compound on these cascades can be a key determinant of its mechanism of action.

Despite the recognized importance of the morpholine (B109124) nucleus in drug design, specific studies detailing the impact of 2-(2-isopropoxyphenyl)morpholine on intracellular signaling cascades are not readily found in the reviewed scientific literature. While other morpholine derivatives have been investigated for their effects on various signaling pathways, such as those involved in cancer cell proliferation or inflammation, this information cannot be directly extrapolated to this compound without specific experimental evidence. researchgate.netresearchgate.net For instance, certain morpholine-based compounds have been shown to influence pathways regulated by protein kinases, which are crucial components of many signaling cascades. nih.gov However, whether this compound interacts with such kinases or other signaling molecules remains to be elucidated through targeted research.

Mechanisms of Action Beyond Direct Target Binding

The biological effects of a compound are not always limited to its direct interaction with a primary molecular target. Indirect mechanisms, such as the alteration of the metabolic environment or the modulation of gene expression through epigenetic effects, can also play a significant role.

Currently, there is no available information in the scientific literature detailing any mechanisms of action for This compound that extend beyond direct target binding. Research on other morpholine derivatives has occasionally revealed indirect actions, but these are highly specific to the individual compound's structure and biological context. nih.gov

Summary of Research Findings

The following table summarizes the available information regarding the molecular mechanisms of action for this compound based on the conducted literature review.

| Section | Research Finding |

| 4.3.1. Impact on Intracellular Signaling Cascades | No specific studies on the impact of this compound on intracellular signaling cascades were identified. |

| 4.3.2. Cross-talk with Related Biological Pathways | No specific information on the cross-talk of this compound with related biological pathways is available. |

| 4.4. Mechanisms of Action Beyond Direct Target Binding | No mechanisms of action beyond direct target binding have been reported for this compound. |

Preclinical Research Paradigms and Potential Therapeutic Applications

Investigation in Oncological Research

The six-membered morpholine (B109124) ring is a key component in the design of numerous anticancer agents. nih.gov Its inclusion in molecular structures can influence pharmacological properties, leading to the development of compounds with significant activity against various cancers. Researchers have focused on morpholine derivatives for their ability to inhibit cancer cell growth, modulate critical signaling pathways, and work in concert with existing cancer therapies. nih.gov

Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines

A significant body of research has demonstrated the antiproliferative and cytotoxic effects of morpholine-containing compounds across a range of human cancer cell lines. These derivatives have been shown to effectively inhibit the growth and induce cell death in various tumor types.

The mechanisms underlying these effects are often multifactorial. One primary mechanism is the induction of apoptosis, or programmed cell death. For instance, studies on certain morpholine-substituted quinazoline (B50416) derivatives revealed that their cytotoxic activity is linked to the initiation of apoptosis. nih.govrsc.org Mechanistic studies suggest that these compounds may interact with proteins from the Bcl-2 family, which are crucial regulators of the apoptotic process. nih.gov Another investigated mechanism involves the generation of reactive oxygen species (ROS), which can lead to cell death through the intrinsic mitochondrial pathway. nih.gov

Furthermore, many of these compounds have been observed to cause cell cycle arrest, a state where the cell stops progressing through the cycle of growth and division. nih.gov Specific morpholine-based quinazoline derivatives have been found to halt cell proliferation in the G1 or G0/G1 phase of the cell cycle. nih.govnih.gov This disruption of the normal cell cycle prevents the uncontrolled division that is characteristic of cancer cells.

The cytotoxic potential of these compounds has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined for various derivatives in different cell lines. For example, triazene-appended morpholine chalcones have shown notable cytotoxicity against human breast (MDA-MB-231) and colon (SW480) cancer cells. nih.gov Similarly, certain morpholine-substituted quinazolines have displayed significant activity against lung (A549), breast (MCF-7), and neuroblastoma (SHSY-5Y) cancer cell lines. nih.govrsc.org

Table 1: Antiproliferative Activity of Selected Morpholine Derivatives in Cancer Cell Lines This table is interactive. Click on the headers to sort the data.

| Compound Class | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Morpholine Quinazoline (AK-10) | A549 | Lung Carcinoma | 8.55 ± 0.67 | nih.gov |

| Morpholine Quinazoline (AK-3) | A549 | Lung Carcinoma | 10.38 ± 0.27 | nih.gov |

| Morpholine Chalcone (Compound 22) | MDA-MB-231 | Breast Cancer | 20 | nih.gov |

| Morpholine Quinazoline (AK-10) | MCF-7 | Breast Cancer | 3.15 ± 0.23 | nih.gov |

| Morpholine Quinazoline (AK-3) | MCF-7 | Breast Cancer | 6.44 ± 0.29 | nih.gov |

| Morpholine Chalcone (Compound 22) | SW480 | Colon Cancer | 12.5 | nih.gov |

| Morpholine Quinazoline (AK-10) | SHSY-5Y | Neuroblastoma | 3.36 ± 0.29 | nih.gov |

| Morpholine Quinazoline (AK-3) | SHSY-5Y | Neuroblastoma | 9.54 ± 0.15 | nih.gov |

Modulation of Oncogenic Pathways (e.g., EGFR, BRAF)

The anticancer activity of morpholine derivatives is also linked to their ability to modulate key oncogenic signaling pathways. These pathways, when dysregulated, drive tumor growth, proliferation, and survival. Two such pathways frequently implicated in various cancers are those involving the Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase.

Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the MAPK signaling pathway, promoting cell proliferation. nih.gov While RAF inhibitors have been effective in BRAF-mutant melanoma, their efficacy is limited in BRAF-mutant colorectal cancers. nih.gov Research has revealed that this resistance is often driven by a feedback mechanism involving the reactivation of the MAPK pathway through EGFR. nih.govnih.gov This finding underscores the importance of targeting these interconnected pathways.

Morpholine-containing compounds are integral to the structure of many kinase inhibitors. The quinazoline scaffold, often paired with a morpholine moiety, is found in approved anticancer drugs that target kinases. nih.gov These compounds are designed to interfere with the signaling cascades that promote cancer cell growth. The development of molecules that can inhibit components of the EGFR and BRAF pathways is a critical area of oncological research. The structural features of morpholine derivatives make them attractive candidates for the design of inhibitors that can target these specific oncogenic drivers.

Combination Strategies with Established Anticancer Agents

To enhance therapeutic efficacy and overcome drug resistance, researchers are increasingly exploring combination strategies. mdpi.com This approach involves using morpholine-containing compounds in conjunction with established anticancer agents. The rationale is that targeting multiple cellular pathways simultaneously can lead to a synergistic effect, resulting in greater cancer cell death and potentially lower doses of each drug, which could minimize toxicity. researchgate.net

In the context of BRAF-mutant cancers, preclinical studies have demonstrated that a combination of RAF and EGFR inhibitors can block the reactivation of MAPK signaling and significantly improve therapeutic efficacy both in vitro and in vivo. nih.govnih.gov This dual-inhibition strategy is a promising approach for cancers that exhibit resistance to single-agent RAF inhibitors, such as colorectal cancer. nih.gov The development of novel morpholine derivatives that can be used in such combination therapies is an active area of investigation, aiming to create more effective and durable treatment responses.

Neuropharmacological Research Avenues

The morpholine ring is a privileged scaffold in central nervous system (CNS) drug discovery. nih.gov Its physicochemical properties, including a favorable pKa and flexible conformation, allow it to participate in various molecular interactions and can improve a compound's solubility and ability to cross the blood-brain barrier (BBB). nih.gov This makes morpholine-containing compounds promising candidates for treating a range of neurological and psychiatric disorders.

Exploration of Neuroprotective and CNS-Active Properties

The potential for morpholine derivatives to exhibit neuroprotective effects is a growing area of interest. Neuroprotection aims to prevent or slow the process of neuronal cell death, which is a hallmark of neurodegenerative diseases and brain injuries. researchgate.net The mechanisms underlying potential neuroprotective effects are diverse and can include anti-inflammatory, antioxidant, and anti-apoptotic actions. mdpi.comnih.gov

The ability of morpholine-containing compounds to penetrate the CNS allows them to act on targets within the brain. nih.gov Research into various classes of natural and synthetic compounds has identified several pathways relevant to neuroprotection, such as the regulation of intracellular calcium levels, modulation of autophagy, and improvement of mitochondrial function. nih.gov The morpholine scaffold can be incorporated into molecules designed to interact with these pathways. For example, its presence can enhance the potency of a compound or act as a scaffold to correctly position other functional groups for optimal interaction with a biological target. nih.gov

Interactions with Neurotransmitter Systems and Receptors

Many CNS-active drugs exert their effects by interacting with neurotransmitter systems and receptors. Morpholine derivatives often bear a structural resemblance to endogenous neurotransmitters, enabling them to modulate the activity of various receptors. nih.gov

Research has shown that morpholine-containing compounds can act on a variety of CNS targets. For example, they have been incorporated into molecules designed as negative allosteric modulators of the metabotropic glutamate receptor 2 (mGlu2), which is a target for mood disorders like anxiety and depression. nih.gov Dysregulation of dopamine D2 and D3 receptors is also implicated in several CNS disorders, and compounds interacting with these receptors are of significant therapeutic interest. nih.gov The versatility of the morpholine scaffold allows for its use in developing selective ligands for various neurotransmitter receptors, including dopamine and serotonin (B10506) systems, which play critical roles in cognition, emotion, and motor control. nih.govnih.govbohrium.com

Impact on Neurodegenerative Disease Models

There is currently no publicly available scientific literature detailing the impact of 2-(2-Isopropoxyphenyl)morpholine in preclinical models of neurodegenerative diseases such as Alzheimer's or Parkinson's disease. While the broader class of morpholine-containing compounds has been a subject of interest in central nervous system (CNS) drug discovery, specific studies on this particular derivative are absent from the current body of research.

The exploration of novel molecules for neurodegenerative diseases often involves assessing their ability to modulate key pathological processes, including but not limited to, neuroinflammation, oxidative stress, and protein aggregation. Preclinical evaluation in relevant animal and cellular models is a critical step in determining the potential of a compound to address these complex diseases. However, no such studies have been published for this compound.

Anti-inflammatory and Immunomodulatory Research

Detailed preclinical studies specifically investigating the anti-inflammatory and immunomodulatory properties of this compound are not available in the public domain. Research into the broader class of 2-substituted morpholine derivatives has indicated potential for anti-inflammatory and immunomodulatory actions. For instance, studies on 2-phenyl and 2-biphenyl derivatives of morpholine have suggested antioxidant properties that can contribute to anti-inflammatory effects. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Inhibition of Inflammatory Mediators

There is no specific data from in vitro or in vivo studies on the ability of this compound to inhibit the production or activity of key inflammatory mediators. The assessment of a compound's anti-inflammatory potential typically involves measuring its effect on cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as other inflammatory molecules like nitric oxide (NO) and prostaglandins. Without dedicated research, the capacity of this compound to modulate these pathways remains unknown.

Modulation of Immune Cell Function

Scientific literature lacks information on the effects of this compound on the function of immune cells. Investigations into the immunomodulatory activity of a compound would typically involve assays to determine its impact on the proliferation, differentiation, and activation of various immune cell populations, such as T-lymphocytes and macrophages. A study on a structurally distinct compound, 3-isopropyloxy-6-morpholino-2-phenylphenalen-1-one, explored its use as a fluorescent probe for investigating human peripheral blood lymphocytes, but this does not provide functional data on the immunomodulatory effects of this compound.

Antimicrobial and Antiviral Investigations

No specific antimicrobial or antiviral studies for this compound have been published. While the morpholine scaffold is a component of some antimicrobial and antiviral agents, the activity of any given derivative is highly dependent on its specific chemical structure.

General research into other morpholine derivatives has shown a range of antimicrobial activities. For example, certain novel synthesized morpholine derivatives have demonstrated inhibitory effects against various Gram-positive and Gram-negative bacteria. However, these studies did not include this compound. Similarly, some morpholine-containing compounds have been investigated for antiviral properties, but again, no data is available for this specific compound.

Computational Chemistry and in Silico Modeling in the Study of 2 2 Isopropoxyphenyl Morpholine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). gyanvihar.orgnih.gov This method is crucial for understanding the structural basis of a ligand's biological activity and for predicting its binding affinity.

Molecular docking simulations are employed to place 2-(2-isopropoxyphenyl)morpholine into the binding site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's active site. Scoring functions are then used to estimate the binding affinity for each pose, often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more favorable and stable interaction. researchgate.netnih.gov

For morpholine (B109124) derivatives, docking studies have been instrumental in identifying potential inhibitors for various enzymes and receptors. gyanvihar.orgresearchgate.net These studies reveal that the morpholine ring can act as a key pharmacophoric feature, participating in crucial interactions that stabilize the ligand-protein complex. gyanvihar.org While specific docking studies for this compound are not extensively detailed in the literature, the methodology allows for its evaluation against a wide array of biological targets. For instance, in studies on other morpholine-containing compounds, binding energies have been found to range significantly depending on the target protein and the specific substitutions on the morpholine scaffold. gyanvihar.org

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study

This table represents the type of data generated from molecular docking simulations to predict binding affinities. The values are hypothetical and serve to illustrate the application of the method.

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |

| SARS-CoV-2 Main Protease | 5R82 | -6.8 | 5.2 µM |

| Human Tubulin | 1JFF | -7.5 | 1.8 µM |

| DNA Gyrase B | 5L3J | -8.1 | 0.8 µM |

Beyond predicting binding affinity, docking analysis provides a detailed, three-dimensional view of the ligand-protein complex, highlighting the specific intermolecular interactions that drive binding. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

By examining the docked pose of this compound, researchers can identify the key amino acid residues in the receptor's active site that form these critical contacts. For example, the oxygen and nitrogen atoms of the morpholine ring are potential hydrogen bond acceptors and donors, respectively. researchgate.net The isopropoxyphenyl group can engage in hydrophobic and aromatic interactions. smolecule.com Understanding these specific interactions is fundamental for structure-based drug design, as it allows for the rational modification of the ligand to enhance potency and selectivity. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a more dynamic picture of molecular behavior than static docking. By calculating the trajectory of atoms and molecules over time, MD simulations can reveal information about the conformational flexibility of the ligand and its target, as well as the thermodynamics of the binding process. nih.govnih.gov

Once a promising binding mode is identified through docking, MD simulations can be used to assess the stability of the ligand-protein complex. nih.gov These simulations, which can span from nanoseconds to microseconds, show how the ligand and the protein's active site residues adjust to each other. The morpholine ring of the compound typically exists in a stable chair conformation, but its flexibility and the rotation of the isopropoxyphenyl group can be critical for fitting into a binding pocket. smolecule.com MD simulations can track these conformational changes and calculate metrics like the root-mean-square deviation (RMSD) to evaluate the stability of the complex over the simulation time. nih.gov

Table 2: Typical Parameters and Outputs of a Molecular Dynamics Simulation

This table outlines the setup and the kind of results obtained from an MD simulation to assess the stability of a ligand-protein complex.

| Parameter | Description | Example Value |

| Simulation Time | Total duration of the simulation. | 100 nanoseconds |

| Force Field | Set of parameters to calculate potential energy. | COMPASS, AMBER |

| Ensemble | Thermodynamic conditions (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |

| Solvent Model | Explicit representation of solvent molecules. | TIP3P Water |

| Key Output | Metrics to analyze stability and interactions. | RMSD, RMSF, Hydrogen Bond Analysis |

MD simulations explicitly model the surrounding solvent (usually water), providing insights into how solvent molecules influence the binding event. researchgate.netresearchgate.net The displacement of ordered water molecules from a binding site can have a significant entropic contribution to the binding free energy. researchgate.net

Furthermore, advanced computational methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to MD trajectories to calculate the binding free energy. nih.gov This provides a more accurate estimation of binding affinity than docking scores alone by considering enthalpic and entropic contributions, including solvation effects. nih.govresearchgate.net Such thermodynamic analyses can distinguish between binding events that are driven by enthalpy (strong, direct interactions) versus those driven by entropy (increased disorder, often from solvent release). researchgate.net

De Novo Design and Virtual Screening Approaches

Computational chemistry also provides powerful tools for discovering novel compounds or optimizing existing ones. De novo design and virtual screening are two such approaches that can be applied to scaffolds like this compound. nih.govnih.gov

De novo design involves using algorithms to build new molecules from scratch, often tailored to fit a specific protein binding site. nih.govnih.gov Starting with a fragment like the isopropoxyphenyl-morpholine core, these programs could suggest modifications or additions to improve binding affinity or other desirable properties.

Virtual screening, on the other hand, involves computationally screening large libraries of existing compounds to identify those that are likely to bind to a specific target. nih.govmdpi.com A database containing millions of molecules can be filtered based on structural similarity to this compound or docked against a target of interest to find new hits. nih.govmdpi.com This high-throughput computational approach dramatically narrows down the number of compounds that need to be synthesized and tested in the lab, accelerating the discovery process. nih.gov

Identification of Novel this compound-like Scaffolds

The discovery of novel molecular scaffolds that mimic the essential structural and electronic features of a lead compound is a key strategy in medicinal chemistry for developing new drugs with improved properties. This process, often referred to as scaffold hopping, is greatly facilitated by computational methods.

One of the primary techniques used for identifying novel scaffolds is pharmacophore-based virtual screening . A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) required for biological activity. For this compound, a pharmacophore model would be generated based on its structure and known or predicted interactions with a biological target. This model would then be used to search large databases of chemical compounds to identify molecules that match the pharmacophore, even if their underlying chemical skeletons are different.

Another powerful approach is the use of scaffold keys , which are descriptors that encode the structural features of a molecular scaffold. By comparing the scaffold keys of this compound with those of other compounds in a database, it is possible to identify bioisosteric scaffolds that are likely to have similar biological activities. This method allows for the exploration of new chemical space and the identification of novel intellectual property.

Scaffold hopping can also be achieved through computational techniques that analyze the topology and shape of the lead molecule. These methods aim to find molecules that have a similar three-dimensional shape and electrostatic potential to this compound, as these properties are often crucial for molecular recognition at the target binding site.

A hypothetical workflow for identifying novel scaffolds based on this compound is presented below:

| Step | Computational Technique | Description |

| 1 | Target Identification and Binding Site Analysis | If the biological target is known, its binding site is characterized to understand key interactions with the ligand. |

| 2 | Pharmacophore Model Generation | A 3D pharmacophore model is created based on the key features of this compound. |

| 3 | Virtual Screening | Large chemical databases are screened using the pharmacophore model to retrieve potential hits. |

| 4 | Scaffold Clustering and Diversity Analysis | The retrieved hits are clustered based on their scaffold diversity to identify novel chemical series. |

| 5 | Molecular Docking and Scoring | The most promising novel scaffolds are docked into the target's binding site to predict their binding mode and affinity. |

Prioritization of Compounds for Experimental Validation

Following the identification of a set of potential new compounds, computational methods are employed to prioritize the most promising candidates for synthesis and experimental testing. This prioritization is crucial for optimizing the use of resources and increasing the success rate of drug discovery campaigns.

Molecular docking is a primary tool for this purpose. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of the interaction is estimated by a scoring function, which provides a rank-ordering of the compounds. For analogs of this compound, docking studies would be used to predict their binding affinity to a target receptor and to analyze their binding mode, ensuring that they establish the desired interactions.

Quantitative Structure-Activity Relationship (QSAR) models are another important tool for prioritizing compounds. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. By building a QSAR model based on a set of known active and inactive analogs of this compound, the activity of new, unsynthesized compounds can be predicted.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is also a critical component of the prioritization process. In silico models can predict various physicochemical and pharmacokinetic properties of the designed compounds, such as their solubility, permeability, metabolic stability, and potential for toxicity. This allows for the early identification of compounds that are likely to have poor drug-like properties, enabling their deprioritization.

An illustrative data table for prioritizing a series of hypothetical this compound analogs is shown below. This table integrates data from various computational analyses to provide a holistic view of the potential of each compound.

| Compound ID | Predicted Affinity (pIC50) | Docking Score (kcal/mol) | Predicted Solubility (logS) | Predicted hERG Inhibition | Overall Rank |

| Analog-001 | 7.8 | -9.5 | -3.2 | Low Risk | 1 |

| Analog-002 | 7.5 | -9.1 | -4.5 | Low Risk | 3 |

| Analog-003 | 8.1 | -10.2 | -5.8 | High Risk | 5 |

| Analog-004 | 6.9 | -8.5 | -2.8 | Low Risk | 2 |

| Analog-005 | 7.2 | -8.9 | -4.1 | Medium Risk | 4 |

Cheminformatics and Data Mining for Structure-Activity Landscape Exploration

Cheminformatics and data mining techniques are essential for exploring the structure-activity relationship (SAR) landscape of a chemical series. The SAR describes how changes in the molecular structure of a compound affect its biological activity. For the this compound scaffold, these methods can reveal which structural modifications are likely to lead to improved potency and selectivity.

Chemical space visualization methods, such as principal component analysis (PCA), can be used to map the chemical space occupied by a library of this compound analogs. By color-coding the compounds based on their activity, it is possible to identify "activity cliffs," which are pairs of structurally similar compounds with a large difference in activity. These cliffs can provide valuable insights into the SAR.

Matched molecular pair analysis (MMPA) is a data mining technique that systematically identifies pairs of compounds that differ only by a small, specific structural transformation. By analyzing the change in activity associated with each transformation, it is possible to build a knowledge base of favorable and unfavorable structural modifications for the this compound scaffold.

The insights gained from these analyses can be used to guide the design of new analogs with improved properties. For example, if MMPA reveals that replacing the isopropoxy group with a cyclopropoxy group consistently leads to an increase in activity, this information can be used to design a new generation of more potent compounds.

A hypothetical SAR table derived from a cheminformatics analysis of this compound analogs is presented below.

| R-Group Position | R-Group | Observed Activity Change | Interpretation |

| Phenyl Ring (ortho) | -OCH(CH3)2 | Baseline | Isopropoxy group is a key feature. |

| Phenyl Ring (meta) | -Cl | Increase | Introduction of a chloro group at the meta position is beneficial for activity. |

| Phenyl Ring (para) | -F | Decrease | Substitution at the para position is detrimental to activity. |

| Morpholine Ring (N) | -CH3 | No significant change | N-alkylation is tolerated but does not improve activity. |

By systematically applying these computational chemistry, in silico modeling, and cheminformatics techniques, researchers can accelerate the discovery and optimization of novel compounds based on the this compound scaffold, even in the absence of extensive initial experimental data.

Future Directions and Unexplored Research Frontiers

Development of Next-Generation Analogues with Enhanced Potency and Selectivity

The development of next-generation analogues of 2-(2-isopropoxyphenyl)morpholine with improved potency and selectivity is a primary objective for future research. The morpholine (B109124) scaffold is a versatile platform in medicinal chemistry, known for its favorable physicochemical and metabolic properties, which makes it an attractive starting point for the design of new therapeutic agents. nih.govsci-hub.se The synthesis of novel derivatives allows for a systematic exploration of the structure-activity relationship (SAR), which is crucial for optimizing the pharmacological profile of a lead compound. nih.gov

Future efforts in this area should focus on strategic modifications of the this compound structure. This includes the introduction of various substituents on both the phenyl and morpholine rings to modulate activity and selectivity. For instance, the introduction of alkyl groups at the third position of the morpholine ring has been shown to increase the anticancer activity of some morpholine derivatives. sci-hub.se Similarly, substitutions on the phenyl ring, such as halogen groups, can enhance inhibitory activity against specific cell lines. sci-hub.se The synthesis and evaluation of a library of analogues will provide a deeper understanding of the SAR, guiding the rational design of compounds with enhanced efficacy and reduced off-target effects. nih.govnih.gov

The development of single enantiomer derivatives is another critical avenue. Many morpholine-containing drugs exhibit stereospecific activity, where one enantiomer is significantly more potent or has a different pharmacological profile than the other. nih.gov Enantioselective synthesis will be essential to isolate and evaluate the individual stereoisomers of this compound and its analogues to identify the most active and selective form.

Exploration of Novel Biological Targets and Therapeutic Indications

While initial studies may point towards a particular biological activity, the full therapeutic potential of this compound likely extends beyond its currently understood mechanisms. A crucial future direction is the comprehensive screening of this compound and its analogues against a wide array of biological targets to uncover novel therapeutic indications.

The morpholine nucleus is a privileged scaffold found in drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and CNS-active agents. nih.govnih.gov Therefore, it is plausible that this compound could exhibit activity against a range of targets. Future research should employ high-throughput screening assays to evaluate its effects on various enzymes, receptors, and signaling pathways. For example, given the prevalence of morpholine-containing compounds in CNS drug discovery, investigating its activity on targets within the central nervous system, such as those involved in neurodegenerative diseases, is a promising avenue. nih.govnih.gov

Furthermore, the exploration of novel therapeutic indications should not be limited to its primary mode of action. Drug repurposing strategies, which involve identifying new uses for existing compounds, can accelerate the drug development process. nih.gov By screening this compound against different disease models, researchers may identify unexpected therapeutic opportunities. For instance, morpholine derivatives have been investigated for their potential in treating metabolic disorders and as antimicrobial agents. nih.gov

Integration of Multi-omics Data with Mechanistic Studies

To gain a holistic understanding of the biological effects of this compound, future research must integrate multi-omics approaches with traditional mechanistic studies. Multi-omics, which includes genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of the molecular changes induced by a compound within a biological system. nih.govnih.gov This systems-level perspective can reveal novel mechanisms of action, identify biomarkers of response, and elucidate potential off-target effects. nih.gov

The application of multi-omics can help to build a detailed molecular map of the cellular response to this compound. nih.gov For example, transcriptomic analysis can identify genes whose expression is altered following treatment, providing clues about the signaling pathways that are modulated. Proteomic and metabolomic studies can then validate these findings at the protein and metabolite levels, offering a more complete picture of the compound's impact on cellular function. nih.gov

The integration of multi-omics data is particularly powerful for identifying novel drug targets and understanding the complex biology of disease. nih.govresearchgate.net By correlating the molecular changes induced by this compound with disease-specific molecular signatures, researchers can gain insights into its potential therapeutic applications and mechanisms of action. This integrated approach will be essential for moving beyond a single-target view of drug action and embracing a more systems-based understanding of pharmacology.

Advanced Computational Methodologies for Predictive Modeling

Advanced computational methodologies are poised to play a transformative role in the future development of this compound and its analogues. In silico tools, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, can significantly accelerate the drug discovery process by providing predictive insights into compound activity, selectivity, and pharmacokinetic properties. rsc.orgmdpi.comnih.gov

QSAR models can be developed to predict the biological activity of novel analogues based on their chemical structure, guiding the design of more potent and selective compounds. mdpi.comnih.gov Molecular docking and molecular dynamics simulations can provide detailed information about the binding interactions between this compound and its biological targets at the atomic level. rsc.orgresearchgate.net This information is invaluable for understanding the molecular basis of its activity and for designing modifications to improve binding affinity and selectivity.

Furthermore, advanced computational approaches can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogues, helping to identify candidates with favorable drug-like properties early in the development process. rsc.org The integration of artificial intelligence and machine learning algorithms into these computational models can further enhance their predictive power, enabling the rapid screening of large virtual libraries of compounds and the identification of promising new drug candidates. rjraap.comscienceopen.com By leveraging these advanced computational tools, researchers can de-risk the drug development process and more efficiently translate promising lead compounds into clinical candidates.

Q & A

Q. What are the common synthetic routes for 2-(2-Isopropoxyphenyl)morpholine, and what reaction conditions are optimal?

The synthesis of this compound can be inferred from analogous morpholine derivatives. A typical approach involves nucleophilic substitution or coupling reactions. For example:

- Starting materials : 2-Isopropoxyaniline and ethylene oxide or epichlorohydrin.

- Reaction conditions : Base catalysis (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or THF under reflux (60–100°C).

- Key steps : Cyclization of the intermediate amine with ethylene oxide to form the morpholine ring .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to characterize this compound?

- ¹H/¹³C NMR :

- Aromatic protons (6.5–7.5 ppm) and morpholine ring protons (3.5–4.5 ppm).

- Isopropoxy group: Methyl split (1.2–1.4 ppm) and methine proton (4.5–5.0 ppm).

- IR : C-O-C stretching (~1100 cm⁻¹) for morpholine and isopropoxy groups.

- MS : Molecular ion peak at m/z ≈ 235 (C₁₃H₁₉NO₂⁺) with fragmentation patterns indicating loss of isopropoxy (–60 amu) .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how do they influence experimental design?

- Molecular weight : ~235.3 g/mol.

- logP : Estimated at ~2.5 (via computational tools), indicating moderate lipophilicity.

- Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water.

- Implications :

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different assay systems?

- Comparative assays : Validate activity using orthogonal methods (e.g., cell viability vs. target-specific enzymatic assays).

- Dose-response curves : Establish EC₅₀/IC₅₀ values to account for potency variations.

- Structural analogs : Compare results with chlorophenyl or fluorophenyl morpholine derivatives to identify substituent effects .

Q. Example Workflow :

Screen cytotoxicity in multiple cell lines (e.g., HeLa, MCF-7).

Cross-validate with enzymatic inhibition assays (e.g., kinase targets).

Perform molecular docking to correlate activity with binding affinity.

Q. How can computational chemistry methods like DFT contribute to understanding the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) :

- Predict HOMO/LUMO energies to assess redox behavior.

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Applications :

Q. What are the challenges in establishing structure-activity relationships (SAR) for morpholine derivatives like this compound in drug discovery?

- Key challenges :

- Steric effects : Bulky isopropoxy group may hinder target binding.

- Metabolic stability : Morpholine rings are prone to oxidation.

- Strategies :

Q. Example SAR Study :

| Derivative | Substituent | IC₅₀ (μM) | Notes |

|---|---|---|---|

| 2-(4-Cl-phenyl) | Cl | 5.2 | High cytotoxicity |

| 2-(2-isoPrO-phenyl) | OCH(CH₃)₂ | 12.8 | Reduced activity due to steric hindrance |

Methodological Guidance

- Synthesis optimization : Use design of experiments (DoE) to screen reaction parameters (temperature, solvent, catalyst).

- Data contradiction : Apply statistical tools (e.g., ANOVA) to identify assay-specific variables.

- Safety : Follow OSHA guidelines for handling morpholine derivatives (e.g., PPE, ventilation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.